[1(2H),2'-Bipyridin]-2-one, 4'-methyl-4,6-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one is a complex organic compound that belongs to the bipyridine family This compound is characterized by its unique structure, which includes a bipyridine core substituted with methyl and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between rigid, electron-rich aromatic diamines and bipyridinium salts. This reaction is often carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale cyclocondensation reactions using optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more substituents on the bipyridine core are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or organometallic compounds under controlled temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce bipyridine derivatives with altered electronic properties.
Scientific Research Applications
4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and binding affinities.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one exerts its effects involves its interaction with specific molecular targets. The bipyridine core allows it to participate in redox reactions, making it useful in applications that require controlled electron transfer. The compound can also form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
4,4’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry and as a precursor to other compounds.
2,2’-Bipyridine: Another bipyridine isomer with applications in catalysis and material science.
4,4’-Dimethyl-2,2’-bipyridine: A methyl-substituted bipyridine with unique electronic properties.
Uniqueness: 4’-Methyl-4,6-diphenyl-2H-[1,2’-bipyridin]-2-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in applications requiring precise control over molecular interactions and redox behavior.
Properties
CAS No. |
62219-20-9 |
---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-4,6-diphenylpyridin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-13-24-22(14-17)25-21(19-10-6-3-7-11-19)15-20(16-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI Key |
CYNKQVYHJCHTNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)N2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.